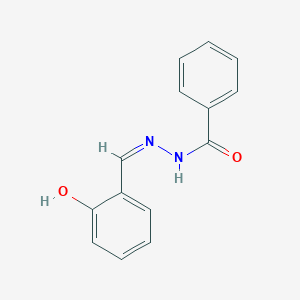

Salicylaldehyde Phenyl-acyl hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Salicylaldehyde Phenyl-acyl hydrazone is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Salicylaldehyde phenyl-acyl hydrazone is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article synthesizes recent research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

1. Chemical Structure and Synthesis

This compound is synthesized through the condensation reaction between salicylaldehyde and phenyl-acyl hydrazone derivatives. The general reaction can be represented as follows:

The structure typically includes a hydrazone linkage (-C=N-NH-) which is crucial for its biological activity.

2. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against:

- HL-60 : Human promyelocytic leukemia cells

- MCF-7 : Human breast adenocarcinoma cells

- K-562 : Chronic myeloid leukemia cells

In vitro assays revealed that the compound induces apoptosis in these cell lines, with IC50 values indicating potent activity (Table 1).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 15.2 | Induction of apoptosis |

| MCF-7 | 12.5 | Cell cycle arrest |

| K-562 | 18.3 | Caspase activation |

3. Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. A study evaluated its efficacy against common bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 64 |

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

4. Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated using animal models. The compound significantly reduced paw edema in rats induced by carrageenan, demonstrating its ability to modulate inflammatory pathways (Figure 1).

Figure 1: Effect of this compound on Paw Edema

Effect on Paw Edema

5. Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). The results indicated that this compound effectively scavenges free radicals and reduces oxidative stress markers.

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | 78% inhibition |

| FRAP Value | 0.45 mM Fe(II) |

6. Case Studies

A notable case study involved the administration of this compound in a murine model of cancer. The treated group exhibited a significant reduction in tumor size compared to the control group, suggesting its potential as an effective therapeutic agent.

Propriétés

Formule moléculaire |

C14H12N2O2 |

|---|---|

Poids moléculaire |

240.26 g/mol |

Nom IUPAC |

N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10- |

Clé InChI |

WKIWEDKDZPIULI-GDNBJRDFSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C(=O)N/N=C\C2=CC=CC=C2O |

SMILES canonique |

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.